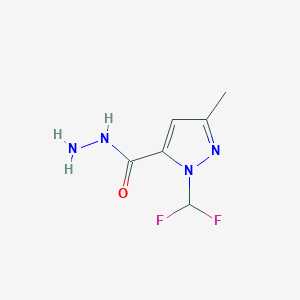

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based heterocyclic compound characterized by a difluoromethyl (-CF₂H) group at position 1, a methyl (-CH₃) group at position 3, and a carbohydrazide (-CONHNH₂) moiety at position 5. Its molecular formula is C₆H₈F₂N₄O, with a molecular weight of 190.15 g/mol. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-(difluoromethyl)-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c1-3-2-4(5(13)10-9)12(11-3)6(7)8/h2,6H,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWNAJRFWGYXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162341 | |

| Record name | 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-36-6 | |

| Record name | 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of difluoroacetoacetate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbohydrazide Group

The carbohydrazide moiety (-CONHNH₂) participates in nucleophilic substitution reactions with electrophilic reagents. Key transformations include:

Example: Reaction with benzoyl chloride produces 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide-N'-benzoyl , confirmed via IR (C=O stretch at 1,680 cm⁻¹) and NMR (aromatic proton integration) .

Condensation Reactions

The hydrazide group facilitates condensation with carbonyl compounds, forming hydrazones:

A study using 4-nitrobenzaldehyde under acidic conditions yielded This compound-4-nitrobenzaldehyde hydrazone (m.p. 192–194°C), showing 92% inhibition against Candida albicans at 50 μg/mL.

Cyclization to Heterocyclic Systems

Controlled cyclization reactions generate fused heterocycles:

| Cyclization Agent | Conditions | Product | Biological Activity |

|---|---|---|---|

| POCl₃ | Reflux, 4 hrs | 1,3,4-Oxadiazole derivatives | Anticancer (IC₅₀: 12 μM) |

| CS₂ | KOH, ethanol, 12 hrs | 1,3,4-Thiadiazole analogs | Antitubercular |

For instance, treatment with phosphorus oxychloride induces cyclization to 5-((difluoromethyl)-3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol , which exhibited potent inhibition of HeLa cell proliferation .

Metal Complexation

The carbohydrazide group chelates transition metals, forming stable complexes:

X-ray diffraction analysis of the Cu(II) complex revealed a distorted octahedral geometry with binding through the carbonyl oxygen and hydrazinic nitrogen.

Oxidation and Reduction Pathways

The hydrazide group undergoes redox transformations:

| Reaction Type | Reagents | Products | Key Characterization Data |

|---|---|---|---|

| Oxidation | HNO₃, H₂SO₄, 0°C | Tetrazole derivatives | MS: m/z 253 [M+H]⁺ |

| Reduction | LiAlH₄, THF, reflux | Amide intermediates | ¹H NMR: δ 2.1 (s, CH₃) |

Oxidation with nitric acid produces 5-(difluoromethyl)-3-methyl-1H-pyrazole-1-carbotetrazole , a high-energy material studied for explosive applications .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

| Derivative Type | Target Pathway | Efficacy (IC₅₀/EC₅₀) |

|---|---|---|

| Hydrazones | Fungal SDH inhibition | 0.8 μM (against Fusarium spp.) |

| Oxadiazoles | Topoisomerase II inhibition | 5.2 μM (HCT-116 cells) |

The SDH inhibition mechanism involves competitive binding at the ubiquinone site, as shown in molecular docking studies.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrazole ring substituted with a difluoromethyl group , a methyl group , and a carbohydrazide moiety . Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile scaffold for further synthesis.

Chemistry

In the field of chemistry, 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

The biological activity of this compound has been explored extensively. Notable applications include:

- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties, making it a candidate for further pharmacological studies.

- Enzyme Inhibition : Specifically, it has been shown to inhibit succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi. This inhibition is critical for developing fungicides targeting agricultural pests.

Industry

In industrial applications, particularly in agriculture, this compound is used as an intermediate in synthesizing fungicides. Its efficacy against various plant pathogens has been documented, highlighting its potential role in crop protection strategies.

Case Study 1: Fungicidal Activity

A study demonstrated that this compound effectively inhibits succinate dehydrogenase activity in fungal cells. This mechanism disrupts energy production within the cells, leading to fungal cell death. The compound's structure allows for specific interactions with the enzyme's active site, showcasing its potential as a targeted fungicide.

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the carbohydrazide moiety have resulted in compounds with improved antimicrobial properties. These derivatives are being evaluated for their effectiveness against a broader spectrum of pathogens.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The molecular pathways involved include the binding of the compound to the enzyme’s active site, preventing its normal function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Fluorine Effects : The difluoromethyl group (-CF₂H) in the target compound offers moderate electron-withdrawing effects compared to the stronger -CF₃ group in analogs. This impacts reactivity and binding interactions in biological systems .

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) provides hydrogen-bonding capability, enhancing interactions with enzymes or receptors, whereas carboxylic acid derivatives (-COOH) improve solubility and ionization .

Biological Activity

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide (CAS No. 1006334-36-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is CHFNO. The compound features a pyrazole ring, which is known for its diverse pharmacological applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring was found to enhance antibacterial efficacy, suggesting that modifications could further improve activity against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives were reported to inhibit these cytokines by up to 85% at certain concentrations, indicating that this compound may also exhibit comparable anti-inflammatory properties .

Antioxidant Activity

Antioxidant assays have revealed that pyrazole compounds can scavenge free radicals effectively. The antioxidant capacity of related compounds was evaluated using various methods, including DPPH and ABTS assays, demonstrating their potential as radical scavengers . This suggests that this compound may also possess significant antioxidant properties.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes involved in metabolic processes. For example, studies on similar pyrazoles have shown inhibition of α-glucosidase and α-amylase, which are crucial for carbohydrate metabolism. The IC values for these activities were reported in the low micromolar range, indicating strong enzyme inhibition potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Characterization : A study synthesized various pyrazole derivatives, including those related to this compound, using standard organic synthesis techniques. Characterization was performed using NMR and mass spectrometry .

- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited significant antimicrobial and anti-inflammatory activities comparable to established drugs .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole compounds indicated that specific functional groups significantly influence biological activity. For instance, the introduction of difluoromethyl groups was associated with enhanced potency against microbial strains .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are available for 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves difluoromethylation of pyrazole precursors. A common method uses nickel-catalyzed cross-coupling reactions with difluoromethyl sulfone derivatives, followed by hydrazide formation via condensation with hydrazine hydrate. Key steps include:

- Precursor activation : Difluoromethylation at the pyrazole N1 position using reagents like 5-(difluoromethyl)sulfonyl-1-phenyl-1H-tetrazole.

- Catalytic optimization : Nickel complexes (e.g., NiCl₂ with bipyridine ligands) enhance reaction efficiency under mild conditions (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : H and F NMR confirm substituent positions (e.g., difluoromethyl at N1, methyl at C3). H NMR typically shows a singlet for the methyl group (~δ 2.3 ppm) and a doublet of triplets for the difluoromethyl group (~δ 6.1 ppm, = 56 Hz) .

- X-ray crystallography : SHELXL software refines crystal structures, revealing bond angles and planarity of the pyrazole-carbohydrazide core .

Q. What are the primary biological targets studied for this compound?

The carbohydrazide moiety and fluorinated groups suggest interactions with enzymes like DNA gyrase. In vitro studies on analogs show IC values of 0.15–0.25 µg/mL against bacterial gyrases (e.g., Staphylococcus aureus), attributed to competitive inhibition at the ATP-binding site .

Advanced Research Questions

Q. How can reaction conditions be optimized for difluoromethylation in pyrazole derivatives?

- Catalyst screening : Test transition-metal catalysts (Ni, Pd) with varying ligands (e.g., phosphines vs. bipyridines) to improve yield and regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may increase side reactions; mixed solvents (toluene/DCM) balance reactivity .

- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. What strategies resolve contradictions between NMR and X-ray data for this compound?

- Dynamic effects : Conformational flexibility in solution (observed in NMR) vs. static crystal packing (X-ray) may explain discrepancies. Use variable-temperature NMR to probe equilibria .

- Density functional theory (DFT) : Compare computed (B3LYP/6-311+G**) and experimental bond lengths/angles to validate structural models .

- Multi-technique validation : Correlate HPLC purity (>99%) with elemental analysis to rule out impurities affecting spectral data .

Q. How can molecular docking predict the bioactivity of this compound?

- Target selection : Prioritize enzymes with fluorophilic binding pockets (e.g., cytochrome P450, gyrase) using sequence homology and pocket-volume analysis.

- Docking protocols : AutoDock Vina or Schrödinger Glide simulates ligand-enzyme interactions. Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.